![molecular formula C18H38N2O B589481 N,N-Bis(3,5,5-trimethylhexyl)nitrous amide CAS No. 1207995-62-7](/img/structure/B589481.png)
N,N-Bis(3,5,5-trimethylhexyl)nitrous amide
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Overview
Description
“N,N-Bis(3,5,5-trimethylhexyl)nitrous amide” is a nitrous amide compound used in scientific research to study the effects of nitrous amides on biochemical and physiological processes . It is a colorless and odorless liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H38N2O . The molecular weight is approximately 298.507 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight and formula, which are 298.507 and C18H38N2O respectively . Unfortunately, specific details such as density, melting point, and boiling point were not found in the available resources.Scientific Research Applications
Environmental Implications of Nitrous Compounds
Nitrous oxide (N2O) emissions from aquaculture and their environmental impacts have been extensively studied. N2O is a potent greenhouse gas with a global warming potential significantly higher than carbon dioxide (CO2). Microbial nitrification and denitrification processes common in aquaculture systems are major sources of N2O emissions. Research suggests that aquaculture could account for a substantial percentage of anthropogenic N2O emissions, with projections indicating a significant increase if the industry continues to grow at current rates. Strategies to minimize these emissions include aquaponic and biofloc technology aquaculture, highlighting the need for sustainable practices in this sector (Hu et al., 2012).
Nitrification and Denitrification Processes
The role of nitrifier denitrification in N2O production is significant. This process, where ammonia (NH3) is oxidized to nitrite (NO2−) and then reduced to N2O, contributes to greenhouse gas emissions and fertilizer nitrogen losses in agricultural soils. It is influenced by factors such as oxygen levels, organic carbon content, and pH, underscoring the complexity of managing N2O emissions in agricultural settings (Wrage et al., 2001).
Chemical Synthesis and Applications
The catalytic reduction of aromatic nitro compounds using CO as a reductant has been explored for the synthesis of amines, isocyanates, carbamates, and ureas. This process is of interest for its application in organic synthesis and the chemical industry, providing a pathway for the transformation of nitro compounds into valuable chemical products (Tafesh & Weiguny, 1996).
Agricultural Impact and Mitigation Strategies
The assessment of the risk of carcinogenic N-nitroso compound formation from dietary precursors in the stomach has been reviewed. This includes amides, which are abundant in the diet and may contribute to the risk of gastric in vivo nitrosation and the subsequent health risks associated with the consumption of these compounds (Shephard et al., 1987).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, also known as starbld0033123 or N,N-Bis(3,5,5-trimethylhexyl)nitrous amide, is a novel NO-donor . As a NO-donor, it primarily targets biological processes related to nitric oxide (NO). Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
The compound interacts with its targets by donating nitric oxide (NO). This interaction results in the modulation of the physiological processes that nitric oxide is involved in . The exact mode of action can vary depending on the specific target and the biological context.
Pharmacokinetics
These properties may include solubility in organic solvents and a boiling point of 112°C . These characteristics can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Action Environment
The action, efficacy, and stability of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, its boiling point of 112°C suggests that it may be stable at normal physiological temperatures . .
properties
IUPAC Name |
N,N-bis(3,5,5-trimethylhexyl)nitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXCREYHJGJFGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858204 |
Source
|
Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207995-62-7 |
Source
|
Record name | N,N-Bis(3,5,5-trimethylhexyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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